molecular formula C11H19NO2 B11900104 Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate

Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate

Cat. No.: B11900104
M. Wt: 197.27 g/mol
InChI Key: HBYARGGEQPDHME-UHFFFAOYSA-N
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Description

Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate: is a spirocyclic compound characterized by a unique structural framework The spirocyclic structure consists of a bicyclic system where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable cyclization agent to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

  • Tert-butyl 1-formyl-5-azaspiro[2.4]heptane-5-carboxylate
  • 1-Oxa-5-azaspiro[2.4]heptane-5-carboxylic acid tert-butyl ester
  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

Comparison: Tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

tert-butyl 1-azaspiro[2.4]heptane-1-carboxylate

InChI

InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)12-8-11(12)6-4-5-7-11/h4-8H2,1-3H3

InChI Key

HBYARGGEQPDHME-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC12CCCC2

Origin of Product

United States

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